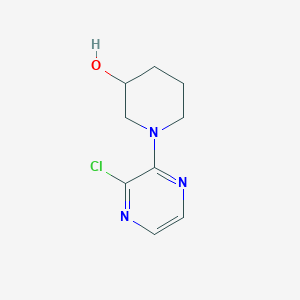
1-Cyclopropylpyrrolidine-2,3-dione
描述
1-Cyclopropylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The compound features a cyclopropyl group attached to the pyrrolidine ring, which imparts unique chemical properties and potential biological activities.
作用机制
Target of Action
Related compounds, such as pyrrolidine-2,3-diones, have been reported to interact with penicillin binding proteins (pbps) of pseudomonas aeruginosa .
Mode of Action
Pyrrolidine-2,3-diones have been identified as potential inhibitors of pseudomonas aeruginosa pbp3 . They interact with these targets, leading to changes that inhibit the function of the PBPs .
Biochemical Pathways
Related compounds, such as pyrrolidine-2,3-diones, have been associated with the inhibition of pbps, which play a crucial role in bacterial cell wall synthesis .
Result of Action
Related compounds, such as pyrrolidine-2,3-diones, have shown initial antibacterial activities against pseudomonas aeruginosa .
生化分析
Biochemical Properties
1-Cyclopropylpyrrolidine-2,3-dione plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of penicillin-binding proteins (PBPs), particularly PBP3 of Pseudomonas aeruginosa . The compound interacts with the active site of PBP3, inhibiting its function and thereby exhibiting antibacterial activity. Additionally, this compound has shown interactions with other enzymes and proteins involved in bacterial cell wall synthesis, making it a promising candidate for the development of new antibacterial agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In bacterial cells, the compound disrupts cell wall synthesis by inhibiting PBPs, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the expression of genes involved in immune responses and inflammation, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of PBPs, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity. Additionally, this compound may interact with other enzymes and proteins involved in cellular processes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial activity, with minimal long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound exhibits potent antibacterial activity with minimal toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by bacterial cells, where it accumulates at the site of action . In mammalian cells, this compound is distributed to various tissues, with a preference for organs involved in metabolism and detoxification, such as the liver and kidneys . The compound’s localization and accumulation are influenced by its physicochemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. In bacterial cells, the compound localizes to the cell wall, where it exerts its antibacterial effects by inhibiting PBPs . In mammalian cells, this compound is found in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amide-tethered 1,6-enynes with carbon monoxide and an alcohol in the presence of a palladium catalyst. This reaction sequence includes asymmetric cyclization and alkoxycarbonylation, followed by oxidative cleavage of the exocyclic double bond using ruthenium catalysts . This method offers high chemo-, regio-, and enantioselectivities under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1-Cyclopropylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as pyrrolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
科学研究应用
1-Cyclopropylpyrrolidine-2,3-dione has significant applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of fine chemicals and specialty materials.
相似化合物的比较
Pyrrolidine-2,5-dione: Known for its anticonvulsant activity and used in the treatment of epilepsy.
Pyrrolidine-2-one: Utilized in the synthesis of bioactive molecules and pharmaceuticals.
Pyrrolizine: Explored for its potential anti-inflammatory and anticancer properties.
Uniqueness: 1-Cyclopropylpyrrolidine-2,3-dione stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development.
属性
IUPAC Name |
1-cyclopropylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPUTTFZPANYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




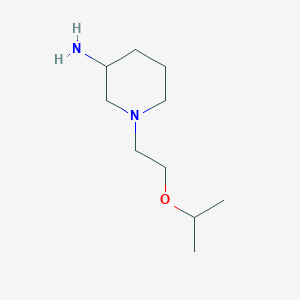
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
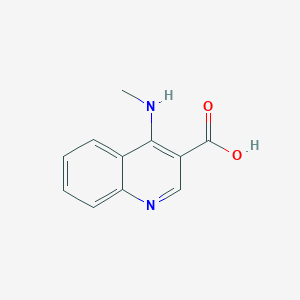

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
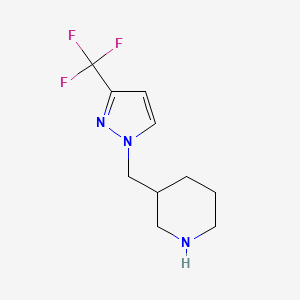
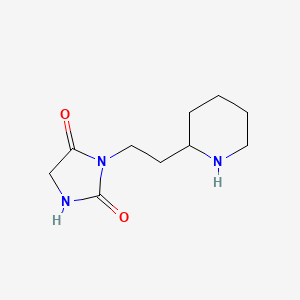
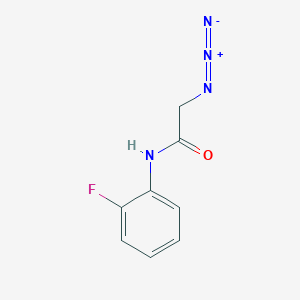
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
